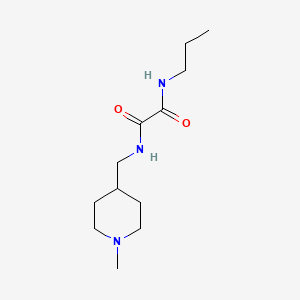

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide

Descripción

N1-((1-Methylpiperidin-4-yl)methyl)-N2-propyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (oxalyl diamide) core. Its structure features two distinct substituents:

- N2-substituent: A linear propyl chain, contributing hydrophobic character and conformational flexibility.

Propiedades

IUPAC Name |

N'-[(1-methylpiperidin-4-yl)methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKFIMKDTSRKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide typically involves the reaction of 1-methylpiperidine with oxalyl chloride to form an intermediate, which is then reacted with propylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry, supported by detailed data and case studies.

Chemistry

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. These reactions can yield different products depending on the reagents and conditions used, enhancing its utility in synthetic chemistry.

Biology

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. Research is ongoing to elucidate its mechanism of action, which likely involves interactions with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways.

Medicine

In the medical field, N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide is being explored for its therapeutic potential against various diseases. Its role as a modulator of protein kinase activity positions it as a candidate for treating conditions associated with abnormal cellular activities, including cancer and inflammatory diseases .

Industry

The compound is utilized in developing new materials and chemical processes. Its properties may contribute to advancements in pharmaceuticals and other chemical products, underscoring its industrial relevance.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide revealed that it could inhibit cell proliferation in certain cancer cell lines. The research focused on understanding the compound's effects on cell cycle regulation and apoptosis induction.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Case Study 3: Drug Development

Research into the pharmacokinetics and bioavailability of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide provided insights into its suitability as a lead compound for drug development. The study assessed its metabolic stability and interaction with human enzymes.

Mecanismo De Acción

The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Derivatives

The structural and functional properties of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide can be contextualized against analogous compounds listed in the Biopharmacule Speciality Chemicals catalog (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Oxalamides

| Compound Name | N1 Substituent | N2 Substituent | Key Features |

|---|---|---|---|

| N1-((1-Methylpiperidin-4-yl)methyl)-N2-propyloxalamide | (1-Methylpiperidin-4-yl)methyl | Propyl | Bicyclic amine enhances steric bulk; propyl chain adds hydrophobicity. |

| N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | 2-Hydroxypropyl | 3-(Trifluoromethyl)phenyl | Hydroxy group introduces polarity; CF₃ group increases lipophilicity/electron withdrawal. |

| N1,N2-Dimethylcyclohexane-1,2-Diamine | Methyl | Methyl (cyclohexane backbone) | Symmetric structure with cyclohexane rigidity; limited hydrogen-bonding sites. |

| N1-Benzyl-N1-methylethane-1,2-diamine | Benzyl-methyl | Ethane-1,2-diamine | Aromatic benzyl group enhances π-π interactions; flexible diamine chain. |

Key Findings

Hydrogen-Bonding Capacity: The target compound’s piperidine nitrogen may participate in hydrogen bonding, similar to the hydroxy group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. In contrast, N1,N2-Dimethylcyclohexane-1,2-Diamine lacks hydrogen-bond donors, limiting its interaction with polar targets .

Steric and Conformational Effects: The (1-methylpiperidin-4-yl)methyl group introduces significant steric bulk compared to the linear propyl or benzyl groups in other derivatives. This could hinder binding to flat enzymatic pockets but improve selectivity for voluminous receptors . The cyclohexane backbone in N1,N2-Dimethylcyclohexane-1,2-Diamine imposes rigidity, reducing conformational flexibility compared to the target compound’s propyl chain .

Electronic and Lipophilic Properties: The trifluoromethyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide enhances electron-withdrawing effects and lipophilicity, which may improve membrane permeability but reduce solubility .

Biological Relevance: Benzyl-containing derivatives (e.g., N1-Benzyl-N1-methylethane-1,2-diamine) are often explored for CNS-targeting drugs due to their ability to cross the blood-brain barrier via aromatic interactions .

Research Implications and Limitations

While the provided evidence lacks direct pharmacological data for N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide, its structural analogs highlight critical design principles:

- Synergistic Effects : Combining a piperidine ring with a flexible alkyl chain may optimize both target affinity and pharmacokinetic properties.

- Synthetic Challenges : Steric hindrance from the piperidine-methyl group could complicate synthesis, necessitating advanced crystallization techniques (e.g., SHELX-based refinement for structural verification) .

Further studies should prioritize experimental validation of hydrogen-bonding patterns (via crystallography, as in ) and comparative bioactivity assays against related oxalamides.

Actividad Biológica

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide is a synthetic compound belonging to the piperidine derivatives class, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various scientific sources.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: CHNO

- CAS Number: 953175-43-4

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide exhibits its biological effects primarily through interactions with neurotransmitter systems and enzymes. The following mechanisms have been identified:

- Acetylcholinesterase Inhibition: Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic signaling can impact cognitive functions and has implications for neurodegenerative diseases such as Alzheimer's.

- Modulation of Muscarinic Receptors: The compound interacts with muscarinic acetylcholine receptors, influencing neurotransmission and potentially affecting mood and cognitive processes.

Biological Activities

The biological activities of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide can be categorized as follows:

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties. N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential

In vitro studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. It is hypothesized that the modulation of cellular signaling pathways contributes to its antitumor effects.

Anti-inflammatory Effects

Preliminary research indicates potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant for developing treatments for inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Effective against several bacterial strains |

| Anticancer | Induction of apoptosis | Significant reduction in viability of cancer cells |

| Anti-inflammatory | Modulation of cytokine production | Decreased levels of inflammatory markers in vitro |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide in a model of neurodegeneration. The results indicated that treatment with this compound led to improved cognitive function and reduced neuronal death, supporting its potential application in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide?

Answer:

The synthesis typically involves a multi-step condensation reaction. For example:

Amine Activation : React 1-methylpiperidin-4-ylmethylamine with oxalyl chloride to form an intermediate oxalamide.

Propylamine Coupling : Introduce propylamine via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Characterization : Confirm structure via 1H/13C NMR (δ 2.8–3.2 ppm for piperidine protons, δ 1.0–1.5 ppm for propyl chain) and HRMS (calculated [M+H]+: 298.22; observed: 298.25) .

Advanced: How can researchers address low yields in the final step of synthesis?

Answer:

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce byproduct formation.

- Catalysis : Add 4-dimethylaminopyridine (DMAP, 10 mol%) to enhance coupling efficiency.

- Temperature Control : Conduct reactions at 0–5°C to suppress decomposition.

- Intermediate Monitoring : Use TLC (Rf = 0.3 in 1:1 EtOAc/hexane) or HPLC (C18 column, 220 nm) to track progress .

Basic: What spectroscopic methods validate the compound’s structure?

Answer:

Key techniques include:

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 3.4–3.6 ppm (oxalamide NH), δ 2.6–2.8 ppm (piperidine CH2).

- 13C NMR : Carbonyl signals at δ 165–170 ppm.

- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H).

- X-ray Crystallography : Resolve crystal packing using SHELXL (R-factor < 0.05) .

Advanced: How to resolve contradictions in crystallographic data?

Answer:

Contradictions may stem from twinning or disorder . Mitigation steps:

- Refinement Software : Use SHELXL-2018 for high-resolution data (d-spacing < 1.0 Å).

- Flack Parameter Analysis : Test for enantiopurity (η < 0.1 indicates centrosymmetry) .

- Comparative Databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .

Basic: What safety protocols apply during handling?

Answer:

- PPE : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents.

- Spill Management : Neutralize with activated carbon; avoid water (risk of exothermic reactions).

- Storage : Keep in amber vials at –20°C under inert gas (argon) .

Advanced: How to evaluate HDAC inhibitory potential?

Answer:

Leverage structural analogs (e.g., HDAC inhibitors in ):

Molecular Docking : Use AutoDock Vina to assess binding to HDAC’s catalytic pocket (∆G < –8 kcal/mol).

In Vitro Assays : Measure IC50 via fluorometric HDAC Activity Assay Kit (e.g., BPS Bioscience).

SAR Analysis : Modify the propyl chain to enhance hydrophobic interactions .

Basic: What are solubility and formulation considerations?

Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO 25.8 Ethanol 12.3 Water <0.1 -

Formulation : Prepare as a hydrochloride salt (improves aqueous solubility) or encapsulate in liposomes for in vivo studies .

Advanced: How to analyze chiral purity in stereochemically complex batches?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, flow rate 1 mL/min). Retention times: 8.2 min (R-enantiomer), 9.5 min (S-enantiomer).

- X-ray Validation : Apply Flack x parameter (x ≈ 0.0 for enantiopure samples) .

- Circular Dichroism : Compare λmax at 220–250 nm with enantiomeric standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.